molecular formula C23H15ClF3N3O4S B2930764 Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-29-6

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2930764
CAS No.: 851951-29-6
M. Wt: 521.9
InChI Key: ZEOHEWNXBYONJY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a trifluoromethylphenyl group at position 3 and a 4-chlorobenzamido substituent at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chlorobenzamido moiety may contribute to binding affinity through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-7-14(24)8-4-12)17(16)21(32)30(29-18)15-9-5-13(6-10-15)23(25,26)27/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOHEWNXBYONJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure and potential biological activities have garnered interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a central thieno[3,4-d]pyridazine ring system, substituted with various functional groups that enhance its biological properties. The molecular formula is C18H15ClF3N3O3SC_{18}H_{15}ClF_3N_3O_3S, with a molecular weight of approximately 501.48 g/mol. The presence of a trifluoromethyl group increases lipophilicity, potentially improving biological activity compared to similar compounds.

Structural Formula

Ethyl 5 4 chlorobenzamido 4 oxo 3 4 trifluoromethyl phenyl 3 4 dihydrothieno 3 4 d pyridazine 1 carboxylate\text{Ethyl 5 4 chlorobenzamido 4 oxo 3 4 trifluoromethyl phenyl 3 4 dihydrothieno 3 4 d pyridazine 1 carboxylate}

Research indicates that compounds in the thienopyridazine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some thienopyridazines have shown effectiveness against bacterial strains by inhibiting specific enzymes or disrupting cellular functions.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cells, possibly through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammatory markers in vitro.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of thienopyridazines against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assays :
    • In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced cytotoxicity at micromolar concentrations. Mechanistic studies suggested involvement of apoptosis pathways .
  • Anti-inflammatory Activity :
    • A recent study assessed the anti-inflammatory properties of related thienopyridazines, indicating that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
CytotoxicityInduced apoptosis in HeLa and MCF-7 cell lines
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Comparison with Similar Compounds

Comparison with Structural Analogs

Key differences :

  • At position 3, the target compound retains the 4-trifluoromethylphenyl group (as in 30), whereas 31 uses a 4-trifluoromethoxyphenyl group.
Spectral and Physicochemical Properties
Property Target Compound Compound 30 Compound 31
Molecular weight ~505.8 (estimated) 384.06 400.06
1H NMR (δ ppm) Expected aromatic shifts >7.5 7.27 (s, 1H), 7.72–7.80 (m) 7.26–7.67 (m)
IR (cm⁻¹) Amide C=O (~1658) NH₂ bands (3438, 3333) NH₂ bands (similar to 30)
ESI-MS [M+H]+ ~505 (estimated) 384.15 400.07

The 4-chlorobenzamido group in the target compound likely shifts aromatic proton signals downfield compared to 30/31 due to electron-withdrawing effects. The IR spectrum would distinguish the amide C=O stretch (~1658 cm⁻¹) from the NH₂ stretches in 30/31.

Comparison with Heterocyclic Derivatives

Thiazolo[3,2-a]pyrimidine Derivatives (Evidences 7–8)

Compounds like ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () share ester functionalities but differ in core structure (thiazolo[3,2-a]pyrimidine vs. thieno[3,4-d]pyridazine).

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